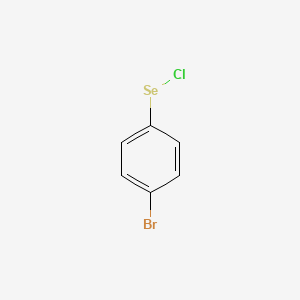![molecular formula C24H34N2O B14603217 (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-75-3](/img/structure/B14603217.png)
(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its heptyloxy and 2-methylbutyl substituents on the phenyl rings, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:
Diazotization: Aniline derivatives are first converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For this specific compound, the starting materials would be 4-(heptyloxy)aniline and 4-(2-methylbutyl)aniline. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of azobenzenes, including this compound, typically employs large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the diazene group can yield hydrazine derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization of azobenzenes.
Biology: Investigated for its potential as a photoswitchable molecule in biological systems.
Medicine: Explored for its use in drug delivery systems where light-induced isomerization can trigger the release of therapeutic agents.
Industry: Utilized in the development of photoresponsive materials and dyes.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect its binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: The parent compound with no substituents on the phenyl rings.
Disperse Orange 3: An azobenzene derivative used as a dye.
4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups on the phenyl rings.
Uniqueness
(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can influence its solubility, photochemical properties, and interactions with other molecules. These characteristics make it particularly useful in applications requiring precise control over molecular behavior.
Propiedades
Número CAS |
60692-75-3 |
|---|---|
Fórmula molecular |
C24H34N2O |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(4-heptoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene |
InChI |
InChI=1S/C24H34N2O/c1-4-6-7-8-9-18-27-24-16-14-23(15-17-24)26-25-22-12-10-21(11-13-22)19-20(3)5-2/h10-17,20H,4-9,18-19H2,1-3H3 |
Clave InChI |
JUHCPWAXKWDRFO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


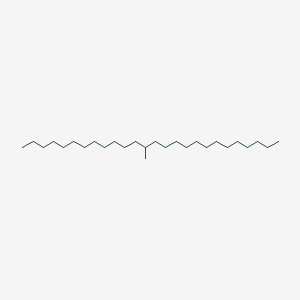
![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)
![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)

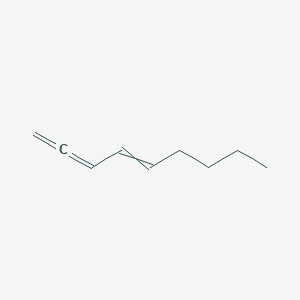
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)

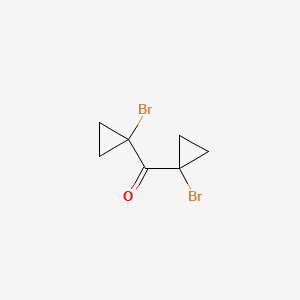
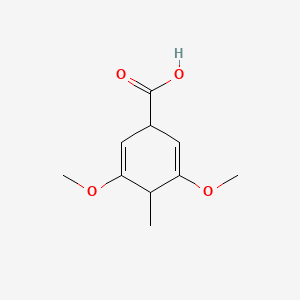
![Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-](/img/structure/B14603229.png)
